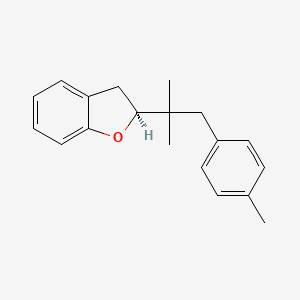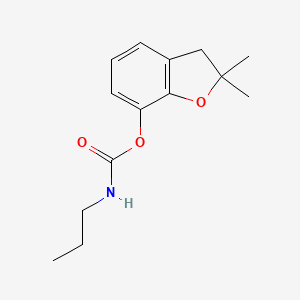![molecular formula C21H15Br2N3O3 B12896860 N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine CAS No. 918946-28-8](/img/structure/B12896860.png)
N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is a complex organic compound that features a unique combination of bromine, indazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid typically involves multi-step organic reactions. The process often starts with the preparation of the indazole moiety, followed by the introduction of the phenyl and bromine groups. The final step involves the formation of the aminoacetic acid group. Common reagents used in these reactions include brominating agents, phenylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-indazole: Shares the indazole core but lacks the bromine and aminoacetic acid groups.
3,5-Dibromo-4-hydroxyphenylacetic acid: Contains the bromine and phenyl groups but lacks the indazole moiety.
2-Phenyl-2H-indazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the aminoacetic acid group.
Uniqueness
2-((3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)phenyl)amino)acetic acid is unique due to its combination of bromine, indazole, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918946-28-8 |
|---|---|
Molecular Formula |
C21H15Br2N3O3 |
Molecular Weight |
517.2 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-(2-phenylindazol-5-yl)oxyanilino]acetic acid |
InChI |
InChI=1S/C21H15Br2N3O3/c22-17-9-14(24-11-20(27)28)10-18(23)21(17)29-16-6-7-19-13(8-16)12-26(25-19)15-4-2-1-3-5-15/h1-10,12,24H,11H2,(H,27,28) |
InChI Key |
BAEJKRAMOWGSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)NCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



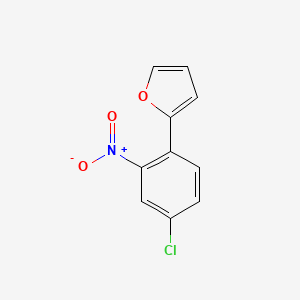
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
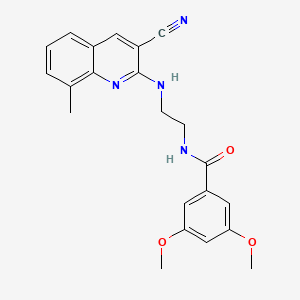
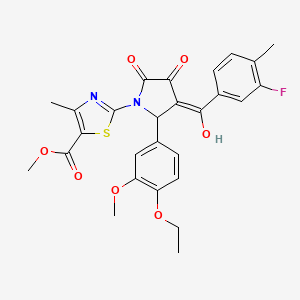
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)

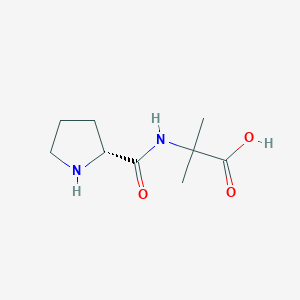
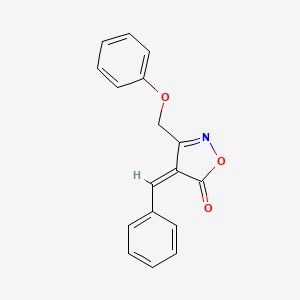
![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
